5-Chloroimidazo[1,2-a]pyrazine hydrochloride
Overview
Description
5-Chloroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3 . It belongs to the class of imidazo-pyrazines .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in various studies .Molecular Structure Analysis
The molecular structure of 5-Chloroimidazo[1,2-a]pyrazine hydrochloride is characterized by a high dipole moment that subtends π-π stacking interactions . This property contributes to unique applications in molecular recognition .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine is known for its reactivity and has been used in various chemical reactions . For instance, straightforward calculations such as determinations of pKa values and N-basicities have allowed the development of a set of organometallic reactions for the regioselective functionalization of the underexplored fused N-heterocycle imidazo[1,2-a]pyrazine .Physical And Chemical Properties Analysis
5-Chloroimidazo[1,2-a]pyrazine hydrochloride is a white to off-white crystalline powder that is highly soluble in water. It has a molecular weight of 190.03 Da .Scientific Research Applications
5-Chloroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the CAS Number: 1427378-64-0 . It is often used in the field of organic synthesis and drug development .
Imidazo[1,2-a]pyrazine, the core structure of this compound, acts as a versatile scaffold in organic synthesis and drug development . This structure has been the focus of many studies due to its reactivity and multifarious biological activity .
One specific application of a derivative of this compound is in the development of inhibitors for Mtb pantothenate synthetase (PS) . This enzyme is involved in the biosynthesis of pantothenate, a precursor of coenzyme A, in Mycobacterium tuberculosis . Inhibitors of this enzyme could potentially be used in the treatment of tuberculosis .
The experimental procedures for the synthesis and testing of these inhibitors involve complex organic chemistry techniques and biological assays . The results of these studies have shown that certain derivatives of imidazo[1,2-a]pyrazine can effectively inhibit Mtb PS, with some compounds showing no cytotoxicity against a mouse macrophage cell line .
Imidazo[1,2-a]pyrazine , the core structure of this compound, acts as a versatile scaffold in organic synthesis and drug development . This structure has been the focus of many studies due to its reactivity and multifarious biological activity .
One specific application of a derivative of this compound is in the development of inhibitors for Mtb pantothenate synthetase (PS) . This enzyme is involved in the biosynthesis of pantothenate, a precursor of coenzyme A, in Mycobacterium tuberculosis . Inhibitors of this enzyme could potentially be used in the treatment of tuberculosis .
The experimental procedures for the synthesis and testing of these inhibitors involve complex organic chemistry techniques and biological assays . The results of these studies have shown that certain derivatives of imidazo[1,2-a]pyrazine can effectively inhibit Mtb PS, with some compounds showing no cytotoxicity against a mouse macrophage cell line .
Imidazo[1,2-a]pyrazine , the core structure of this compound, acts as a versatile scaffold in organic synthesis and drug development . This structure has been the focus of many studies due to its reactivity and multifarious biological activity .
One specific application of a derivative of this compound is in the development of inhibitors for Mtb pantothenate synthetase (PS) . This enzyme is involved in the biosynthesis of pantothenate, a precursor of coenzyme A, in Mycobacterium tuberculosis . Inhibitors of this enzyme could potentially be used in the treatment of tuberculosis .
The experimental procedures for the synthesis and testing of these inhibitors involve complex organic chemistry techniques and biological assays . The results of these studies have shown that certain derivatives of imidazo[1,2-a]pyrazine can effectively inhibit Mtb PS, with some compounds showing no cytotoxicity against a mouse macrophage cell line .
Safety And Hazards
Future Directions
While specific future directions for 5-Chloroimidazo[1,2-a]pyrazine hydrochloride are not mentioned in the search results, imidazo[1,2-a]pyrazine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests potential future developments in this area.
properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3.ClH/c7-5-3-8-4-6-9-1-2-10(5)6;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTVOOWYYAFFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=CC2=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroimidazo[1,2-a]pyrazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.